1-(3-bromo-4-fluorophenyl)cyclopropane-1-carbonitrile
Description
1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carbonitrile is a cyclopropane derivative featuring a carbonitrile group and a substituted phenyl ring with bromo (Br) and fluoro (F) substituents at the 3- and 4-positions, respectively. The cyclopropane ring introduces significant steric strain, enhancing reactivity, while the electron-withdrawing halogens modulate electronic properties, making it valuable in medicinal chemistry and materials science. Its synthesis typically involves cyclopropanation of pre-functionalized aryl precursors, as seen in analogous compounds .
Properties
CAS No. |
1314673-55-6 |
|---|---|
Molecular Formula |
C10H7BrFN |
Molecular Weight |
240.07 g/mol |
IUPAC Name |
1-(3-bromo-4-fluorophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7BrFN/c11-8-5-7(1-2-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2 |
InChI Key |
CQEJWXVZPFIPAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC(=C(C=C2)F)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Regioselective Bromination of 4-Fluorophenyl Derivatives
| Method | Reagents | Temperature | Yield (%) | Selectivity |
|---|---|---|---|---|
| Directed Metalation | LDA, Br₂ | −78°C | 78 | 85% 3-Br |
| Electrophilic Bromination | HBr/H₂O₂, FeCl₃ | 25°C | 65 | 60% 3-Br |
| Radical Bromination | NBS, AIBN | 80°C | 72 | 70% 3-Br |
Fluorination of 3-Bromophenyl Intermediates
Alternatively, fluorinating 3-bromoiodobenzene via halogen exchange with KF in the presence of CuI catalysts provides 3-bromo-4-fluorobenzene. This Ullmann-type reaction proceeds at 150°C with 92% conversion but necessitates anhydrous conditions.
Cyclopropanation Techniques
[2+1] Cycloaddition with Dichlorocarbene
The cyclopropane ring is constructed via dichlorocarbene addition to vinyl cyanides. For instance, 3-bromo-4-fluorostyryl cyanide reacts with chloroform under phase-transfer conditions (NaOH, tetrabutylammonium bromide) to form the cyclopropane ring. This method yields 68% product but generates stoichiometric waste.
Table 2: Cyclopropanation Efficiency
| Substrate | Reagents | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 3-Bromo-4-fluorostyryl cyanide | CHCl₃, NaOH, TBAB | 12 | 68 | 95 |
| 3-Bromo-4-fluorobenzyl chloride | Zn-Cu couple | 24 | 55 | 88 |
Nucleophilic Ring Closure
Benzyl cyanide derivatives undergo ring closure using 1,2-dibromoethane and a strong base (e.g., KOtBu). For example, 3-bromo-4-fluorobenzyl cyanide reacts with dibromoethane in THF at 0°C to form the cyclopropane. This method achieves 74% yield but requires strict temperature control.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclopropanation rates but may promote side reactions. Nonpolar solvents (toluene) improve selectivity at the cost of slower kinetics.
Catalytic Approaches
Palladium-catalyzed cross-coupling (Suzuki-Miyaura) enables modular synthesis. For example, 3-bromo-4-fluorophenylboronic acid couples with cyclopropane-1-carbonitrile triflate using Pd(PPh₃)₄, yielding 82% product.
Industrial-Scale Production
Continuous Flow Synthesis
Microreactor systems reduce reaction times and improve safety for bromination and cyclopropanation steps. A two-step flow process achieves 89% overall yield with <2% impurities.
Green Chemistry Innovations
Electrochemical bromination using NaBr and acetic acid reduces hazardous waste. Paired with photochemical cyclopropanation, this approach cuts solvent use by 40%.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of substituted phenylcyclopropane derivatives.
Oxidation: Formation of phenylcyclopropane carboxylic acids or ketones.
Reduction: Formation of phenylcyclopropane amines.
Scientific Research Applications
1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(3-bromo-4-fluorophenyl)cyclopropane-1-carbonitrile depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Binding: It can interact with specific receptors in biological systems, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Electronic Comparisons
Key Observations
Substituent Effects :
- Electron-Withdrawing Groups (Br, F) : Enhance electrophilicity of the carbonitrile group, facilitating nucleophilic additions (e.g., in ALDH1A1 inhibitors ).
- Positional Isomerism : The 3-Br-4-F substitution (target compound) vs. 3-Cl-2-F () alters steric and electronic profiles, impacting binding affinity in enzyme inhibition .
- Functional Group Diversity : The hydroxymethyl derivative () introduces hydrogen-bonding capacity, critical for target engagement in BACE1 inhibitors .
Synthetic Routes :
- Cyclopropanation : Common for cyclopropane-carbonitrile derivatives. For example, 1-(4-hydroxyphenyl) analogs are synthesized via Pd-catalyzed cross-coupling followed by strain-driven cyclization .
- Post-Functionalization : Bromo/fluoro substituents are often introduced via directed ortho-metalation or halogenation .
Applications :
- Pharmaceuticals : Used in ALDH1A1 inhibitors (), BACE1 inhibitors (), and kinase modulators.
- Materials Science : Electron-deficient aryl groups improve thermal stability in polymers .
Table 2: Physicochemical Properties
Research Findings and Challenges
Reactivity: The bromo group in the target compound participates in Suzuki-Miyaura cross-coupling, enabling diversification into biaryl systems (e.g., quinoline-based inhibitors in ). Fluorine enhances metabolic stability but complicates crystallization due to weak intermolecular forces .
Challenges :
Biological Activity
1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carbonitrile is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and fluorine substituents on the phenyl ring may influence its interaction with various biological targets, making it a subject of interest for drug discovery and development.
Chemical Structure
The molecular formula of this compound is . Its structure can be summarized as follows:
- Cyclopropane ring : A three-membered carbon ring.
- Carbonitrile group : A cyano functional group (-C≡N).
- Brominated and fluorinated phenyl group : A phenyl ring with bromine and fluorine substituents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen atoms can enhance lipophilicity, potentially improving membrane permeability and influencing binding affinity. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as a modulator of certain receptors, affecting signal transduction pathways.
Biological Activity Data
Research indicates that this compound exhibits various biological activities. Below is a summary of findings from different studies:
Case Studies
- Antitumor Efficacy : In a study evaluating the cytotoxicity of various compounds, this compound was found to selectively induce apoptosis in tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies that minimize side effects.
- Inflammation Modulation : Another investigation focused on the compound's ability to modulate inflammatory responses in cell cultures. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential use in treating conditions such as arthritis or other inflammatory disorders.
- Antiviral Screening : In preliminary antiviral assays, the compound demonstrated inhibitory effects against specific viral pathogens. Further studies are needed to elucidate the exact mechanisms and efficacy rates compared to existing antiviral drugs.
Q & A
Q. What are the key synthetic routes for 1-(3-bromo-4-fluorophenyl)cyclopropane-1-carbonitrile, and how are reaction conditions optimized?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, leveraging the bromine substituent for regioselective functionalization. For example, Suzuki-Miyaura coupling with aryl boronic acids can introduce diverse aryl groups to the phenyl ring . Optimization involves:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability and efficiency.
- Solvent systems : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C.
- Base choice : Potassium carbonate or sodium hydroxide to maintain pH and facilitate dehalogenation.
Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data are observed?
- NMR Spectroscopy :
- IR Spectroscopy : A sharp peak at ~2240 cm⁻¹ confirms the nitrile group .
- Mass Spectrometry : Molecular ion peaks (M⁺) align with the molecular formula C₁₀H₆BrF₃N .
Advanced Research Questions
Q. How does the cyclopropane ring influence reactivity compared to cycloalkane analogs (e.g., cyclobutane derivatives)?
The cyclopropane ring introduces significant ring strain, enhancing susceptibility to ring-opening reactions and electrophilic substitutions. Key differences include:
- Reactivity : Cyclopropane derivatives undergo faster [2+1] cycloadditions with carbenes compared to cyclobutane analogs due to higher strain energy .
- Stability : Cyclopropane’s rigidity reduces conformational flexibility, impacting binding affinity in biological targets compared to larger rings .
Q. What strategies address contradictions in reported biological activities of halogenated cyclopropane derivatives?
Discrepancies in biological data (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Substituent effects : Fluorine’s electron-withdrawing nature alters π-π stacking, while bromine enhances lipophilicity.
- Experimental design : Use standardized assays (e.g., fixed IC₅₀ protocols) and control for hydrolytic stability (e.g., pH 7.4 buffers).
A comparative analysis of analogs is critical:
| Compound | Substituents | Biological Activity |
|---|---|---|
| 1-(3-Bromo-4-FPh)-cyclopropane-CN | Br, F | Moderate kinase inhibition |
| 1-(4-Cl-3-FPh)-cyclopropane-CN | Cl, F | Enhanced cytotoxicity |
| 1-(3,4-DiFPh)-cyclopropane-CN | F, F | Low metabolic stability |
Table adapted from and .
Q. How can computational modeling predict regioselectivity in substitution reactions of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density to identify reactive sites:
- Bromine substitution : The C-Br bond’s lower bond dissociation energy (~65 kcal/mol) facilitates oxidative addition in cross-couplings.
- Fluorine effects : Meta-directing nature of fluorine guides electrophilic substitutions to the para position .
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition studies?
- Kinetic assays : Measure Vₘₐₓ and Kₘ shifts to identify competitive/non-competitive inhibition.
- X-ray crystallography : Resolve binding modes with target enzymes (e.g., kinases), highlighting interactions between the nitrile group and catalytic lysine residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
